4-Bromohomoibotenic acid is classified as an amino acid derivative, specifically a brominated analog of homoibotenic acid. It is synthesized primarily in laboratory settings, often derived from the natural product ibotenic acid, which is found in certain mushrooms, particularly those belonging to the genus Amanita. The compound is utilized in research to explore receptor interactions and signaling pathways in the central nervous system .
The synthesis of 4-Bromohomoibotenic acid typically involves multiple steps, including bromination and modifications to the isoxazole ring structure.
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. For instance, reactions may be conducted at low temperatures to minimize side reactions, followed by purification steps using silica gel chromatography .
The molecular structure of 4-Bromohomoibotenic acid can be characterized by its unique functional groups and stereochemistry.
The stereochemistry of 4-Bromohomoibotenic acid has been confirmed through X-ray crystallography, which provides insights into its three-dimensional conformation and bonding interactions with receptor sites .
4-Bromohomoibotenic acid participates in various chemical reactions primarily related to its role as a receptor agonist.
These reactions are often studied using radiolabeled ligands and electrophysiological techniques to measure changes in ion flux across neuronal membranes .
The mechanism of action of 4-Bromohomoibotenic acid centers on its interaction with glutamate receptors.
This mechanism has implications for understanding excitatory neurotransmission and potential therapeutic avenues for conditions such as Alzheimer's disease .
4-Bromohomoibotenic acid finds several applications in scientific research:
Its selective action on specific receptor subtypes makes it a valuable tool for dissecting complex neural circuits and understanding their roles in health and disease .
4-Bromohomoibotenic acid (systematic name: 2-Amino-3-(4-bromo-3-hydroxyisoxazol-5-yl)propanoic acid) possesses the molecular formula C₆H₈BrNO₃ and a molecular weight of 230.05 g/mol. The compound features a chiral α-carbon within its propanoic acid chain, resulting in two enantiomers: (S)-4-Bromohomoibotenic acid and (R)-4-Bromohomoibotenic acid. The (S)-enantiomer exhibits biological activity at metabotropic glutamate receptors (mGluRs), while the (R)-enantiomer shows distinct pharmacological properties [5] [7]. Crystallographic analyses confirm that chiral molecules like 4-bromohomoibotenic acid crystallize exclusively in enantiomorphous space groups (e.g., P2₁2₁2₁), which lack mirror planes, inversion centers, or rotoinversion axes [6].
The isoxazole ring in 4-bromohomoibotenic acid is substituted at the 4-position with a bromine atom and at the 3-position with a hydroxyl group. Bromination at C4 significantly alters the compound’s electronic properties compared to non-halogenated homologues:
Table 1: Key Structural Properties of 4-Bromohomoibotenic Acid
Property | Value/Description |
---|---|
Molecular Formula | C₆H₈BrNO₃ |
Chiral Centers | α-Carbon (C2) |
Enantiomers | (S)- and (R)-4-Bromohomoibotenic acid |
Isoxazole Substitution | 4-Bromo, 3-hydroxy |
Bromine Electronic Effect | σₚ (Hammett constant) = +0.23; enhances acidity of 3-OH |
Table 2: Impact of Halogen Substituents on Isoxazole Ring Electronics
Substituent | Hammett σₚ | Isoxazole N–O Stretch (cm⁻¹) |
---|---|---|
H | 0.00 | 1570–1590 |
Br | +0.23 | 1605–1620 |
Cl | +0.22 | 1600–1615 |
F | +0.15 | 1590–1605 |
Data derived from spectroscopic studies of analogous compounds [5] [6].
4-Bromohomoibotenic acid displays moderate aqueous solubility (estimated ~15–20 mg/mL) due to its zwitterionic nature, with pH-dependent speciation:
Crystals of 4-bromohomoibotenic acid belong to the monoclinic system (space group P2₁/c or enantiomorphic equivalents), with unit cell parameters analogous to brominated carboxylic acids:
Table 3: Crystallographic Parameters for Analogous Brominated Acids
Parameter | Bromofluoroacetic Acid [2] | 4-Bromobutyric Acid [3] |
---|---|---|
Space Group | P2₁/c | Not reported |
a (Å) | 8.529(4) | – |
b (Å) | 5.632(3) | – |
c (Å) | 9.500(4) | – |
β (°) | 105.52(4) | – |
Density (g·cm⁻³) | 2.37 | 1.44 (est.) |
Hydrogen Bonding | Dimeric via O–H···O | Carboxylic dimers |
Chirality in the solid state arises from the absence of inversion centers and mirror planes, with screw axes (e.g., 2₁) enabling enantioselective crystallization. The continuous chirality measure (CCM) for such structures quantifies deviation from achiral references, typically < 0.1 for well-ordered crystals [6].
Structural Implications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7